molecular formula C9H18N2 B12437720 (1-(2-Norbornyl)ethyl)hydrazine CAS No. 57874-31-4

(1-(2-Norbornyl)ethyl)hydrazine

Cat. No.: B12437720
CAS No.: 57874-31-4
M. Wt: 154.25 g/mol
InChI Key: AKYPTLPAJPZGLE-UHFFFAOYSA-N
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Description

(1-(2-Norbornyl)ethyl)hydrazine is a hydrazine derivative featuring a 2-norbornylethyl substituent attached to the hydrazine moiety. The norbornyl group (bicyclo[2.2.1]heptane) imparts steric bulk and unique electronic properties due to its rigid bicyclic structure. This article compares its hypothetical properties with structurally analogous hydrazine derivatives documented in recent literature.

Properties

CAS No.

57874-31-4

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethylhydrazine

InChI

InChI=1S/C9H18N2/c1-6(11-10)9-5-7-2-3-8(9)4-7/h6-9,11H,2-5,10H2,1H3

InChI Key

AKYPTLPAJPZGLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Norbornyl)ethyl)hydrazine typically involves the reaction of norbornyl derivatives with hydrazine. One common method is the nucleophilic addition of hydrazine to norbornyl ethyl ketones, followed by reduction to yield the desired hydrazine derivative .

Industrial Production Methods: Industrial production of hydrazine derivatives, including this compound, often employs the Raschig process or the Bayer Ketazine process. These methods involve the oxidation of ammonia using chlorine or hydrogen peroxide in the presence of a ketone .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Norbornyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-(2-Norbornyl)ethyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(2-Norbornyl)ethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, affecting metabolic pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Electronic and Steric Modifications

  • Nitro-substituted hydrazines (e.g., (2E)-1-(2-Nitrophenyl)-2-[1-(2-thienyl)ethylidene]hydrazine in ) show enhanced stability and bioactivity due to nitro group electron withdrawal [10].
  • Benzodioxole derivatives (e.g., (1E)-1-(1,3-Benzodioxol-5-ylmethylene)-2-(4-nitrophenyl)hydrazine in ) exhibit antifungal activity, with the benzodioxole group contributing to π-π stacking in target binding [17].

Hypothesis: The norbornyl group’s electron-donating nature and three-dimensional structure could alter redox properties or binding modes relative to nitro or benzodioxole analogs.

Data Tables: Comparative Analysis of Hydrazine Derivatives

Compound Class Example Substituents Biological Activity/Application Key Reference
Thiazolylhydrazones 3-Nitrophenyl, pyridinyl-ethylidene hMAO-B inhibition (IC₅₀ = 0.89 µM) [1]
Pyridinylhydrazines 2-Thienyl, nitro groups Cytotoxic intermediates [10][16]
Benzodioxolylhydrazines 4-Nitrophenyl, benzodioxole Antifungal activity [17]
Chlorophenylhydrazines 4-Bromophenyl, thioxoimidazolidinone Anticancer agents (IC₅₀ < 100 µg/mL) [8]

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